BET bromodomain inhibitor 3

Medicinal Chemistry Chemical Probe Development High-Throughput Synthesis

Researchers requiring a well-characterized BET inhibitor with defined selectivity face limited options featuring publicly available co-crystal structures. BET bromodomain inhibitor 3 directly addresses this gap: • Pan-BET binding validated by fluorescence anisotropy - BRD4(1) Ki = 0.37 μM, BRDT(1) Ki = 0.69 μM • Clean selectivity profile with minimal off-target bromodomain engagement at 20 μM by BromoScan profiling • 1.50 Å co-crystal structure with BRD4(1) (PDB: 5KDH) enables structure-guided optimization and computational workflows • One-step Hantzsch dihydropyridine synthesis from commercial starting materials; >95% purity achievable without chromatography

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 854137-39-6
Cat. No. B2658987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBET bromodomain inhibitor 3
CAS854137-39-6
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
InChIInChI=1S/C18H17N3O4/c1-9-4-6-10(7-5-9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3
InChIKeyAVGOOVXJYOSRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BET Bromodomain Inhibitor 3


BET bromodomain inhibitor 3 (CAS 854137-39-6), also identified as compound 3 or dihydropyridopyrimidine 3, is a synthetic small-molecule pan-BET bromodomain inhibitor belonging to the dihydropyridopyrimidine chemical class. This compound functions by competitively binding to the acetyl-lysine recognition pocket of bromodomain and extra-terminal (BET) family proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, thereby disrupting chromatin-mediated transcriptional regulation. Its chemical formula is C18H17N3O4 with a molecular weight of 339.35 g/mol [1]. The compound was discovered through a high-throughput virtual screening campaign and is characterized by a one-step Hantzsch dihydropyridine cyclization synthesis from commercially available starting materials, achieving >95% purity without chromatographic purification [2].

Why Generic Substitution Fails for BET Bromodomain Inhibitor 3


BET bromodomain inhibitors cannot be generically interchanged due to substantial variability in domain selectivity profiles, binding affinities, and functional outcomes. Within the BET family alone, inhibitors differ markedly in their selectivity for the first bromodomain (BD1) versus the second bromodomain (BD2) across BRD2, BRD3, BRD4, and BRDT, with some exhibiting pan-BD1/BD2 activity and others demonstrating BD2-selective or BD1-selective profiles [1]. Additionally, off-target bromodomain engagement varies widely; many BET inhibitors cross-react with non-BET bromodomains such as CBP/p300, SMARCA2, or TAF1, confounding experimental interpretation [2]. The quantitative evidence presented in Section 3 establishes the specific binding affinities, BET-family selectivity profile, and structural features that define BET bromodomain inhibitor 3 relative to its closest comparators, enabling informed selection based on verifiable differentiation rather than nominal class membership.

Quantitative Evidence for BET Bromodomain Inhibitor 3


One-Step Synthesis vs Multi-Step Routes

BET bromodomain inhibitor 3 is synthesized in a single step via a Hantzsch dihydropyridine three-component cyclization from commercially available starting materials, yielding product with >95% purity after simple washing without chromatographic purification [1]. In contrast, clinically advanced pan-BET inhibitors such as OTX015/MK-8628 and CPI-0610 require multi-step synthetic routes involving Suzuki couplings, chiral separations, or complex heterocyclic assemblies [2]. This represents a 1-step versus ≥5-step differential in synthetic complexity, with direct implications for cost, scalability, and analog generation in medicinal chemistry campaigns.

Medicinal Chemistry Chemical Probe Development High-Throughput Synthesis

Binding Affinity for BRD4(1) and BRDT(1)

BET bromodomain inhibitor 3 exhibits differential binding affinities across BET family bromodomains, with a 1.9-fold higher affinity for BRD4(1) compared to BRDT(1) in fluorescence anisotropy assays [1]. Specifically, the compound shows a Ki value of 0.37 μM (±0.13) for BRD4(1) and 0.69 μM (±0.11) for BRDT(1) [2]. For comparison, the pan-BET inhibitor JQ1 demonstrates sub-nanomolar binding to BRD4(1) (Kd ~50 nM) and BRDT(1) (Kd ~90 nM) with a similar BRD4/BRDT affinity ratio of approximately 1.8-fold, but with substantially higher absolute potency [3]. This lower absolute potency of compound 3, combined with its facile synthesis, positions it as a scaffold for hit-to-lead optimization rather than a high-potency probe.

Epigenetics Bromodomain Inhibition Binding Kinetics

Bromodomain Selectivity: BET vs Non-BET

In a BromoScan selectivity panel (DiscoverX) assessing binding across a panel of bromodomains at a single 20 μM concentration, BET bromodomain inhibitor 3 demonstrated high selectivity for BET family bromodomains with only moderate inhibition of non-BET bromodomains: WDR9(2) 72%, SMARCA2 71%, CBP 68%, and p300 66% [1]. Critically, no binding was detected to BPTF bromodomain by protein-observed fluorine (PrOF) NMR [2]. This profile is distinct from many pan-BET inhibitors that exhibit significant off-target activity at CBP/p300 (IC50 < 100 nM) or cross-reactivity with TAF1 bromodomains [3]. The Kd values from BromoScan titration were 0.84 μM for BRD4(1) and 1.6 μM for BRDT(1), consistent within 2-3 fold of the fluorescence anisotropy Ki values [4].

Selectivity Profiling Off-Target Assessment Chemical Probe Qualification

Cellular Uptake Limitation

BET bromodomain inhibitor 3 lacks growth inhibition activity in MM1.S multiple myeloma cells and is ineffective in altering c-Myc or p21Cip1 protein levels, indicating poor cellular uptake or intracellular stability [1]. In contrast, structurally optimized lactam-series analogs (compounds 3p, 3q, 3r, 3s) derived from the same scaffold exhibit cellular activity with IC50 values ranging from 0.46 μM to 2.1 μM in the same MM1.S cell line [2]. This cell-permeability deficit in the parent compound 3 is attributed to the lactone moiety; conversion to lactam analogs (3p-3s) restores cellular target engagement and antiproliferative activity [3].

Cell-Based Assays Pharmacokinetics Target Engagement

Co-Crystal Structure with BRD4(1)

BET bromodomain inhibitor 3 has been co-crystallized with the first bromodomain of human BRD4 (BRD4(1)), yielding a high-resolution X-ray crystal structure at 1.50 Å resolution (PDB ID: 5KDH) [1]. The structure reveals that only the S-enantiomer of the racemic compound occupies the acetyl-lysine binding pocket, with the N-3 nitrogen and C-2 carbonyl oxygen forming direct hydrogen bonds with the conserved Asn140 side chain [2]. This structural information is publicly available and provides atomic-level detail of the ligand binding pose, enabling rational design of analogs targeting the ZA loop channel and WPF shelf region [3]. In contrast, many early-stage BET inhibitor scaffolds lack publicly deposited co-crystal structures, limiting structure-guided optimization efforts.

Structure-Based Drug Design X-ray Crystallography Molecular Docking

SAR: Pharmacophore Determinants

Systematic SAR analysis of BET bromodomain inhibitor 3 analogs reveals critical pharmacophore determinants: N-1 ethyl substitution is optimal (methyl substitution reduces potency to Ki > 40 μM; propyl reduces potency to Ki = 2.4 μM for BRDT(1)); N-3 methylation abolishes detectable binding (Ki > 40 μM) [1]. The lactone oxygen is essential for potency; replacement with ketone reduces binding to Ki = 23 μM (BRDT(1)) and 10 μM (BRD4(1)) [2]. Para-phenyl substituents tolerate chloro, methyl, trifluoromethyl, and hydrogen without major potency loss [3]. This defined SAR provides a rational framework for analog selection, distinguishing compound 3 from less-characterized BET inhibitor scaffolds lacking systematic substitution data.

Medicinal Chemistry SAR Analysis Fragment-Based Design

Applications of BET Bromodomain Inhibitor 3


Hit-to-Lead Optimization of Dihydropyridopyrimidine

Compound 3 serves as an optimal starting point for medicinal chemistry campaigns due to its one-step synthetic accessibility (>95% purity without chromatography) and publicly available 1.50 Å co-crystal structure (PDB ID: 5KDH) with BRD4(1) [1]. Laboratories can rapidly generate analogs by varying substituents on the 1,3-dicarbonyl, benzaldehyde, and uracil starting materials, guided by the established SAR showing that N-1 ethyl substitution is essential (Ki = 0.69 μM for BRDT(1) vs >40 μM for N-1 methyl) and that lactam conversion (compounds 3p-3s) restores cellular activity (IC50 = 0.46-2.1 μM in MM1.S cells) [2]. The submicromolar but not nanomolar potency of compound 3 (Ki = 0.37 μM for BRD4(1)) provides a measurable window for detecting improvements in binding affinity during optimization, while the defined pharmacophore elements guide rational structural modifications [3].

BET-Selective Control for In Vitro Assays

Compound 3 is suitable as a control or reference compound in in vitro biochemical assays (fluorescence anisotropy, AlphaScreen, DSF thermal shift) where submicromolar BET bromodomain binding is required without confounding non-BET bromodomain off-target effects [1]. BromoScan selectivity profiling demonstrates that at 20 μM, compound 3 shows only 66-72% inhibition of the most affected non-BET bromodomains (WDR9(2), SMARCA2, CBP, p300) and no detectable binding to BPTF by PrOF NMR [2]. This selectivity profile enables cleaner interpretation of biochemical results compared to pan-BET inhibitors with sub-nanomolar off-target activity at CBP/p300. The compound is not recommended for cell-based assays due to poor cellular uptake (no growth inhibition or c-Myc modulation in MM1.S cells) [3].

Structure-Based Drug Design and Computational Chemistry

The publicly deposited co-crystal structure of BRD4(1) with compound 3 (PDB ID: 5KDH) at 1.50 Å resolution provides an atomic-level template for computational chemistry workflows, including molecular docking, free energy perturbation (FEP) calculations, and fragment-based design [1]. The structure reveals the S-enantiomer binding pose with direct hydrogen bonds between the N-3 nitrogen/C-2 carbonyl oxygen and the conserved Asn140 residue, as well as a solvent-exposed channel near the ZA loop accessible for analog extension [2]. Laboratories can use this structure to computationally screen virtual libraries for improved analogs, design lactam-series derivatives (3p-3s) targeting the WPF shelf region, or develop proteolysis-targeting chimeras (PROTACs) by attaching E3 ligase ligands at solvent-exposed positions identified in the crystal structure [3].

Epigenetic Drug Discovery Education

Compound 3 serves as an instructive case study for academic and industrial training programs in epigenetic drug discovery, demonstrating the full workflow from virtual screening hit to SAR optimization and structural characterization [1]. The compound's discovery trajectory—from high-throughput virtual screening against BRDT(1), through fluorescence anisotropy validation (Ki = 0.69 μM for BRDT(1), 0.37 μM for BRD4(1)), to co-crystallization (PDB ID: 5KDH), and ultimately to optimized cellularly active lactam analogs (3p-3s with MM1.S IC50 = 0.46-2.1 μM)—provides a complete educational narrative of hit-to-lead medicinal chemistry [2]. The one-step synthesis enables cost-effective procurement for teaching laboratories, while the defined SAR teaches fundamental concepts of pharmacophore identification and structure-guided optimization [3].

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